molecular formula C10H10N2 B14362185 3-(Methylamino)-3-phenylprop-2-enenitrile CAS No. 90814-65-6

3-(Methylamino)-3-phenylprop-2-enenitrile

Cat. No.: B14362185
CAS No.: 90814-65-6
M. Wt: 158.20 g/mol
InChI Key: XFRYXHIKFUNFTE-UHFFFAOYSA-N
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Description

3-(Methylamino)-3-phenylprop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group, a phenyl ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-phenylprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is typically carried out in an alcohol solvent at elevated temperatures (60-100°C) in a closed container. The product is then crystallized and purified .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and waste.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(Methylamino)-3-phenylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-3-phenylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

90814-65-6

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(methylamino)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C10H10N2/c1-12-10(7-8-11)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

XFRYXHIKFUNFTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=CC#N)C1=CC=CC=C1

Origin of Product

United States

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